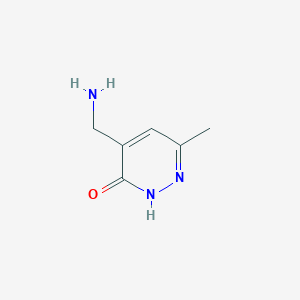
2-Bromo-3,5-dichlorobenzyl alcohol
Overview
Description
2-Bromo-3,5-dichlorobenzyl alcohol is a chemical compound with the empirical formula C7H6BrClO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,5-dichlorobenzyl alcohol is represented by the SMILES string OCC1=CC(Cl)=CC=C1Br . The InChI key for this compound is YOLUSOFTODTRQV-UHFFFAOYSA-N .Scientific Research Applications
Environmental Chemistry
The study of halogenated organic compounds in environmental chemistry is crucial. 2-Bromo-3,5-dichlorobenzyl alcohol can serve as a model compound to understand the behavior and fate of similar organic pollutants in the environment.
Each of these applications leverages the unique chemical properties of 2-Bromo-3,5-dichlorobenzyl alcohol , demonstrating its versatility and importance in scientific research. While the search results provided general information about related compounds , the applications listed above are derived from the compound’s chemical structure and common practices in chemical research. Further studies and experiments would be necessary to explore these applications in detail.
Safety and Hazards
The safety data sheet for 2,4-Dichlorobenzyl alcohol, a related compound, indicates that it is harmful if inhaled and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .
Mechanism of Action
Target of Action
2-Bromo-3,5-dichlorobenzyl alcohol is an organic compound that shares similar properties with its related compounds, Bronopol and Dichlorobenzyl alcohol . These compounds are known for their wide-spectrum antimicrobial properties . They are primarily used as preservatives and biocides in various commercial and industrial applications . Their primary targets are various bacteria, including Pseudomonas aeruginosa , and they are also effective against viruses associated with mouth and throat infections .
Mode of Action
Bronopol is proposed to generate bacteriostasis followed by growth at an inhibited rate in bacteria, via two distinct reactions between Bronopol and essential thiols within the bacterial cell . Dichlorobenzyl alcohol’s local anesthetic action is thought to be due to a reduced sodium channel blockade . Its antiseptic mechanism of action is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Biochemical Pathways
Based on its related compounds, it can be inferred that it may interfere with the normal functioning of bacterial cells, leading to bacteriostasis . It may also affect sodium channels, leading to local anesthetic effects .
Pharmacokinetics
Given its use in various commercial and industrial applications, it can be inferred that its bioavailability may depend on the specific application and the environment in which it is used .
Result of Action
The result of the action of 2-Bromo-3,5-dichlorobenzyl alcohol is the inhibition of bacterial growth and the relief of symptoms associated with mouth and throat infections . It achieves this by interacting with essential thiols within the bacterial cell, leading to bacteriostasis , and by causing a reduced sodium channel blockade, leading to local anesthetic effects .
Action Environment
The action, efficacy, and stability of 2-Bromo-3,5-dichlorobenzyl alcohol can be influenced by various environmental factors. These factors can include the specific application in which it is used, the presence of other compounds, and the physical conditions of the environment
properties
IUPAC Name |
(2-bromo-3,5-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQSEHWBSTZKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



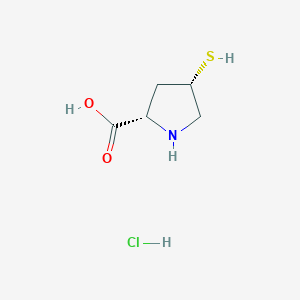
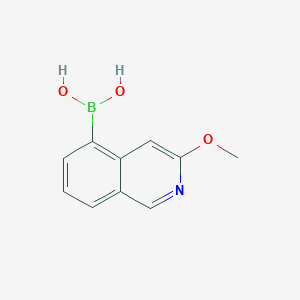
![Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B1404052.png)
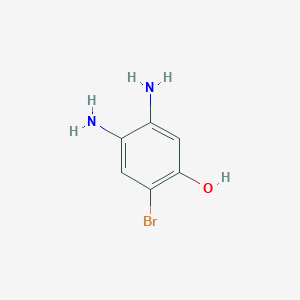
![Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B1404055.png)
![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)
![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)
![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)
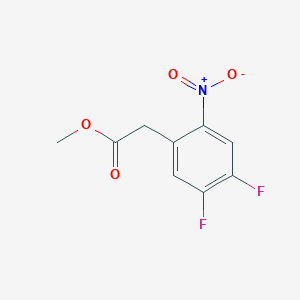
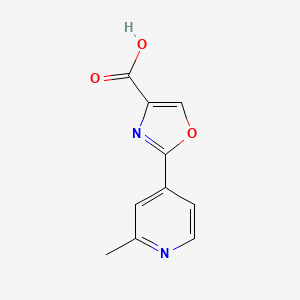
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)


